N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide
Descripción
This compound features a 1,3,4-thiadiazole core substituted at the 5-position with a sulfanyl group linked to a phenylcarbamoylmethyl moiety. The 2-position of the thiadiazole is bonded to a naphthalene-2-carboxamide group.
Propiedades
IUPAC Name |
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2S2/c26-18(22-17-8-2-1-3-9-17)13-28-21-25-24-20(29-21)23-19(27)16-11-10-14-6-4-5-7-15(14)12-16/h1-12H,13H2,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEWTLQSVZNOJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of this compound, also known as Oprea1_588244 or F0509-3428, is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy.
Mode of Action
The compound interacts with STAT3 by directly binding to the SH2 domain, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription. It acts as a selective STAT3 inhibitor.
Comparación Con Compuestos Similares
Structural Modifications and Substituent Effects
The following table compares key structural features and synthesis methods of the target compound with analogs:
Physicochemical and Structural Properties
- Crystal Packing : reveals that thiadiazole derivatives adopt planar or butterfly conformations, influencing solubility and crystallinity. The phenylcarbamoyl group in the target compound may introduce additional intermolecular H-bonds, affecting stability .
- Lipophilicity : Fluorophenyl () and methylphenyl () substituents increase logP values compared to the target compound’s phenylcarbamoyl group, which balances lipophilicity with polar interactions .
Key Research Findings and Gaps
- Biological Data : While anticancer and pesticidal activities are inferred from analogs, experimental validation for the target compound is needed.
- Synthetic Optimization : Microwave methods () could reduce reaction times compared to traditional alkylation.
- Structural Analysis : Single-crystal X-ray data (as in ) would clarify conformational preferences and supramolecular interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
